
Benz(a)anthracene, 7,12-dimethyl-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 7,12-dimethyl-4-fluoro-: is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene This compound is characterized by the presence of two methyl groups at the 7 and 12 positions and a fluorine atom at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions, followed by the introduction of a fluorine atom at the 4 position through electrophilic fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simplified hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the mechanisms of PAH formation and degradation in the environment.
Biology: In biological research, this compound is used to study the effects of PAHs on living organisms. It serves as a tool to investigate the biochemical pathways involved in PAH metabolism and the resulting toxicological effects.
Medicine: The compound is utilized in cancer research to study the carcinogenic properties of PAHs. It helps in identifying potential therapeutic targets and developing strategies for cancer prevention and treatment.
Industry: In industrial applications, Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique properties make it a valuable component in the production of high-performance electronic devices.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. This interaction can result in mutations and potentially lead to carcinogenesis. The molecular targets include DNA and enzymes involved in DNA repair and replication. The pathways involved in its action include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound without the methyl and fluorine substitutions.
7,12-Dimethylbenz(a)anthracene: Similar structure but lacks the fluorine atom.
4-Fluorobenz(a)anthracene: Similar structure but lacks the methyl groups.
Uniqueness: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is unique due to the combined presence of methyl and fluorine substitutions, which influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological molecules, making it distinct from other similar PAHs.
Eigenschaften
CAS-Nummer |
737-22-4 |
|---|---|
Molekularformel |
C20H15F |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
4-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-14-6-3-4-7-15(14)13(2)20-16(12)10-11-17-18(20)8-5-9-19(17)21/h3-11H,1-2H3 |
InChI-Schlüssel |
CVPDOJLPICSIGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


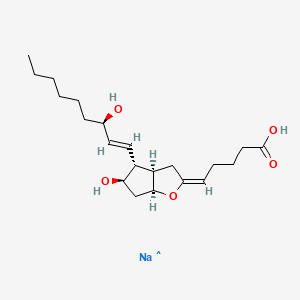
![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
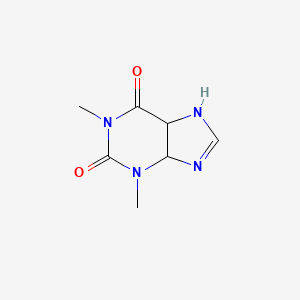
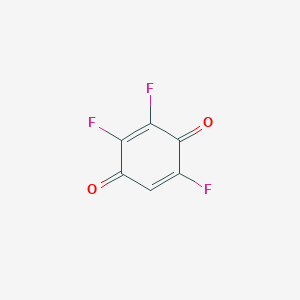
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)

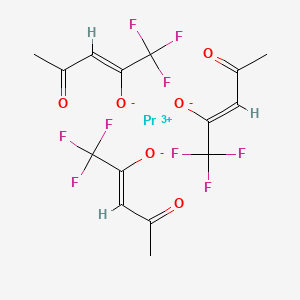

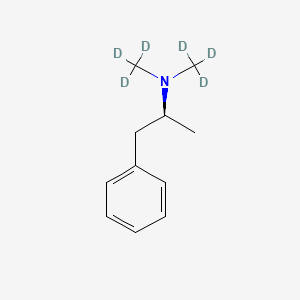
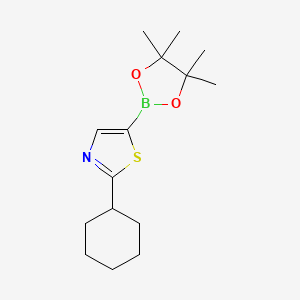
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
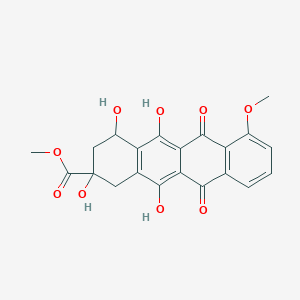
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
